molecular formula C21H20FN3O4S2 B11438345 N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide

N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide

Cat. No.: B11438345
M. Wt: 461.5 g/mol
InChI Key: FBXIUSZXANODPC-UHFFFAOYSA-N
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Description

N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzenesulfonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl and fluorophenyl groups. The final step involves acetylation to obtain the desired compound. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide is unique due to its combination of a pyrazole ring, benzenesulfonyl group, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H20FN3O4S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-acetyl-N-[4-(benzenesulfonyl)-2-[(4-fluorophenyl)methyl]-5-methylsulfanylpyrazol-3-yl]acetamide

InChI

InChI=1S/C21H20FN3O4S2/c1-14(26)25(15(2)27)21-19(31(28,29)18-7-5-4-6-8-18)20(30-3)23-24(21)13-16-9-11-17(22)12-10-16/h4-12H,13H2,1-3H3

InChI Key

FBXIUSZXANODPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C(=NN1CC2=CC=C(C=C2)F)SC)S(=O)(=O)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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